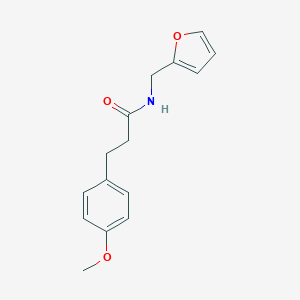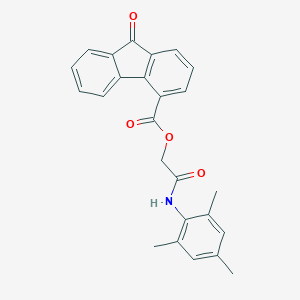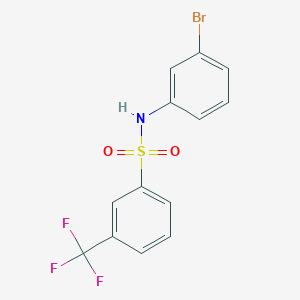
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as BPTES, which is an acronym for its chemical name. BPTES is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine.
作用机制
BPTES inhibits glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate in the first step of glutaminolysis. Glutaminolysis is a metabolic pathway that is essential for the survival and proliferation of cancer cells. By inhibiting glutaminase, BPTES leads to the depletion of intracellular glutamine, which results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
BPTES has been shown to have various biochemical and physiological effects. It inhibits the activity of glutaminase and leads to the depletion of intracellular glutamine. This, in turn, leads to the inhibition of cancer cell growth and proliferation. BPTES has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BPTES has been shown to alter the expression of various genes involved in metabolic pathways and cellular signaling.
实验室实验的优点和局限性
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, BPTES also has some limitations. It is not selective for glutaminase and can inhibit other enzymes involved in glutamine metabolism. It is also unstable and can degrade over time, which can affect its potency and activity.
未来方向
There are several future directions for the study of BPTES. One direction is to improve the selectivity of BPTES for glutaminase and to develop more potent inhibitors. Another direction is to investigate the potential applications of BPTES in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, the combination of BPTES with other drugs or therapies could be explored to enhance its efficacy and reduce its limitations. Finally, the development of new methods for the synthesis and purification of BPTES could improve its yield and purity, which would facilitate its use in scientific research.
合成方法
The synthesis of BPTES involves the reaction of 3-bromophenylamine and 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of BPTES as a white solid. The yield of BPTES can be improved by using different reaction conditions and optimizing the reaction parameters.
科学研究应用
BPTES has been extensively studied for its potential applications in cancer therapy. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES can lead to the depletion of intracellular glutamine, which is essential for cancer cell proliferation and survival. BPTES has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo, including breast cancer, lung cancer, and leukemia. BPTES has also been investigated for its potential applications in metabolic disorders, such as obesity and diabetes, as well as in neurodegenerative diseases, such as Alzheimer's disease.
属性
分子式 |
C13H9BrF3NO2S |
|---|---|
分子量 |
380.18 g/mol |
IUPAC 名称 |
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO2S/c14-10-4-2-5-11(8-10)18-21(19,20)12-6-1-3-9(7-12)13(15,16)17/h1-8,18H |
InChI 键 |
HGTDNGBUXRYVEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



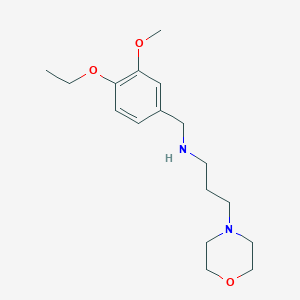
![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)

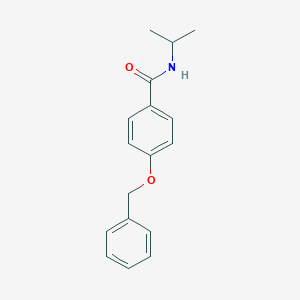

![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
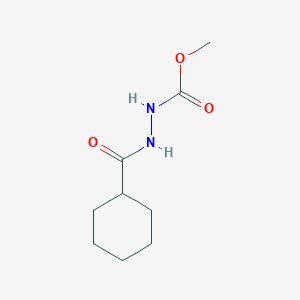
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)



